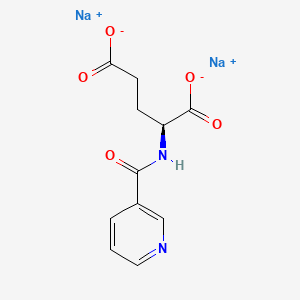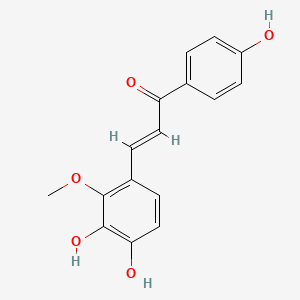
Licochalcon B
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Licochalcon B hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es hat sich als vielversprechend für die Behandlung von Krankheiten wie Krebs, Entzündungen und neurodegenerativen Erkrankungen erwiesen
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere molekulare Ziele und Signalwege:
Phosphoinositid-3-Kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR)-Signalweg: Beteiligt am Zellwachstum und -überleben.
p53-Signalweg: Reguliert den Zellzyklus und die Apoptose.
Nuclear factor-κB (NF-κB)-Signalweg: Moduliert Entzündungsreaktionen.
p38-Signalweg: Beteiligt an Stressreaktionen und Apoptose.
Caspasen: Spielen eine Rolle in der Ausführungsphase der Zell-Apoptose.
Wirkmechanismus
Target of Action
Licochalcone B (LicB) is a chalcone derived from Glycyrrhiza uralensis and Glycyrrhiza glabra . The action mechanism of LicB has been linked to several molecular targets, such as phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Mode of Action
LicB interacts with its targets to modulate their activity. For instance, it inhibits the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin pathway, which is involved in cell survival and growth . It also modulates the activity of p53, a tumor suppressor protein, and nuclear factor-κB, a key regulator of immune responses .
Biochemical Pathways
LicB affects several biochemical pathways. It is involved in the activation of caspases, proteins involved in the initiation of apoptosis, or programmed cell death . It also influences mitogen-activated protein kinase-associated inflammatory pathways and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways . These pathways are critical for regulating inflammation and oxidative stress in cells.
Result of Action
LicB has diverse pharmacological effects, including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties . It significantly decreases cell viability, increases ROS generation, induces mitochondrial membrane potential (MMP) depolarization, caspase activation, and JNK/p38 MAPK signaling pathway activations, and induces apoptosis and G2/M cell cycle arrest .
Action Environment
The action of LicB can be influenced by various environmental factors For instance, the presence of other compounds, pH, temperature, and the specific cellular environment can affect the stability, efficacy, and action of LicB.
Biochemische Analyse
Biochemical Properties
Licochalcone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Licochalcone B inhibits the activation of the NLRP3 inflammasome by disrupting the interaction between NEK7 and NLRP3 . Additionally, it modulates the Keap1/Nrf2 pathway, enhancing the expression of Nrf2, HO-1, and NQO1 while reducing Keap1 . These interactions highlight the compound’s potential in regulating inflammatory and oxidative stress responses.
Cellular Effects
Licochalcone B exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, thereby promoting cell proliferation and osteogenic differentiation . In hepatocellular carcinoma cells, Licochalcone B induces DNA damage, cell cycle arrest, apoptosis, and enhances TRAIL sensitivity . Furthermore, it influences cell signaling pathways such as NF-κB, p38, and PI3K/Akt/mTOR, impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Licochalcone B exerts its effects through several mechanisms. It binds to NEK7, inhibiting the NEK7-NLRP3 interaction and thus suppressing NLRP3 inflammasome activation . Licochalcone B also modulates the Keap1/Nrf2 pathway, leading to increased expression of antioxidant proteins . Additionally, it influences the expression of various genes involved in apoptosis, inflammation, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Licochalcone B have been observed to change over time. Studies have shown that Licochalcone B remains stable and effective in reducing apoptosis and ROS levels in cells over extended periods . In mice with acute lung injury, Licochalcone B decreased lung tissue weight and improved oxidative stress and inflammation markers over time . These findings suggest that Licochalcone B maintains its efficacy and stability in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of Licochalcone B vary with different dosages in animal models. For instance, in mouse models of NLRP3 inflammasome-mediated diseases, Licochalcone B exhibited protective effects in a dose-dependent manner . Higher doses of Licochalcone B were found to inhibit the activation of caspase-1 and the secretion of pro-inflammatory cytokines . It is essential to note that excessive doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
Licochalcone B is involved in several metabolic pathways. It interacts with enzymes such as Keap1, leading to the activation of the Nrf2 pathway and the subsequent expression of antioxidant proteins . Additionally, Licochalcone B influences the PI3K/Akt/mTOR pathway, impacting cellular metabolism and growth . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Licochalcone B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, Licochalcone B’s interaction with Keap1 allows it to modulate the Nrf2 pathway, leading to its distribution in the cytoplasm and nucleus . These interactions are crucial for the compound’s therapeutic effects.
Subcellular Localization
Licochalcone B’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s ability to modulate the Keap1/Nrf2 pathway and inhibit the NEK7-NLRP3 interaction highlights its importance in regulating cellular responses to oxidative stress and inflammation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Licochalcon B kann durch verschiedene chemische Reaktionen unter Verwendung von Chalconen synthetisiert werden. Ein übliches Verfahren beinhaltet die Claisen-Schmidt-Kondensationsreaktion zwischen 4-Hydroxyacetophenon und 3,4-Dihydroxybenzaldehyd in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion wird typischerweise in einem Ethanol-Wasser-Gemisch bei Raumtemperatur durchgeführt, gefolgt von einer Reinigung durch Umkristallisation.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus Süßholzwurzeln. Die Wurzeln werden getrocknet, gemahlen und einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen. Der Extrakt wird dann konzentriert und mit chromatographischen Verfahren gereinigt, um this compound zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Licochalcon B unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind gebräuchliche Reduktionsmittel.
Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- bzw. Benzoylierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydrochalcone.
Substitution: Acetylierte und benzoylierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Licochalcon B ist Teil einer Familie von Chalconen, zu denen gehören:
- Licochalcon A
- Licochalcon C
- Licochalcon D
- Licochalcon E
- Licochalcon H
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die eine 3,4-Dihydroxy-2-methoxyphenylgruppe enthält. Diese Struktur trägt zu seinen besonderen pharmakologischen Eigenschaften bei, wie z. B. seinen starken entzündungshemmenden und krebshemmenden Aktivitäten .
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRYGIIYOPBBZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317442 | |
| Record name | Licochalcone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58749-23-8 | |
| Record name | Licochalcone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licochalcone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
| Record name | Licochalcone B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)
![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)
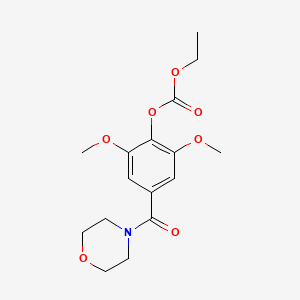
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
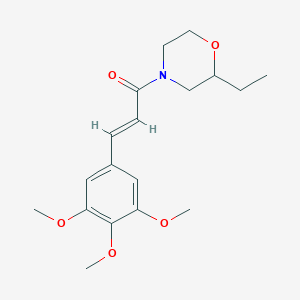
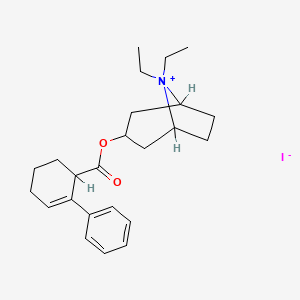
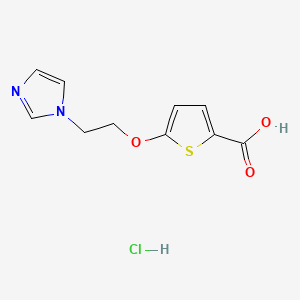
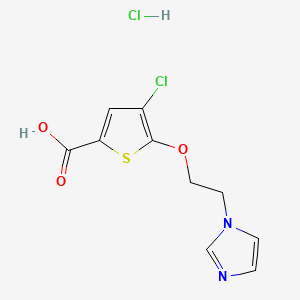
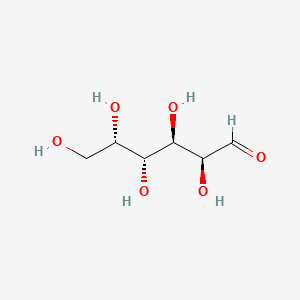

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)

